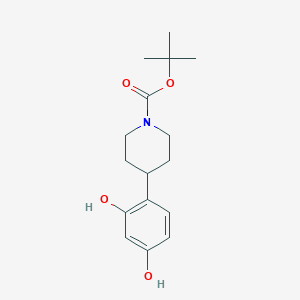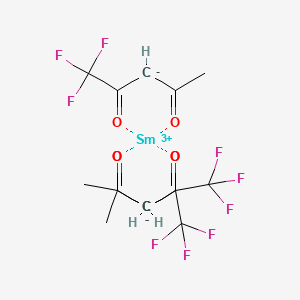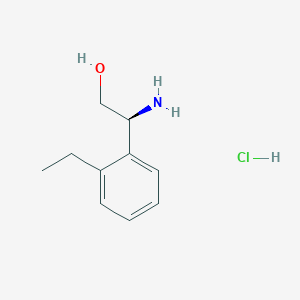![molecular formula C15H18N2O2 B13109330 methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate](/img/structure/B13109330.png)
methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. The compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This combination of structural features makes the compound an interesting subject for research in medicinal chemistry and drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . For the specific compound , the synthesis may involve the following steps:
Fischer Indole Synthesis: Reacting phenylhydrazine with a suitable ketone in the presence of an acid catalyst to form the indole core.
Piperidine Introduction: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the indole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indole or piperidine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the indole or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Aplicaciones Científicas De Investigación
Methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: It serves as a probe to study biological processes involving indole derivatives, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, including serotonin receptors and enzymes involved in tryptophan metabolism. The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific biological context and the presence of other functional groups on the compound.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-[(2S)-piperidin-2-yl]-1H-indole-6-carboxylate: A stereoisomer with similar structural features but different spatial arrangement.
Ethyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate: An analog with an ethyl ester instead of a methyl ester.
3-[(2R)-Piperidin-2-yl]-1H-indole-6-carboxylic acid: The carboxylic acid form of the compound.
Uniqueness
Methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate is unique due to its specific combination of the indole and piperidine moieties, which confer distinct chemical and biological properties. The presence of the methyl ester group can influence the compound’s solubility, stability, and bioavailability, making it a valuable scaffold for drug design and development.
Propiedades
Fórmula molecular |
C15H18N2O2 |
|---|---|
Peso molecular |
258.32 g/mol |
Nombre IUPAC |
methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-19-15(18)10-5-6-11-12(9-17-14(11)8-10)13-4-2-3-7-16-13/h5-6,8-9,13,16-17H,2-4,7H2,1H3/t13-/m1/s1 |
Clave InChI |
WJWUJGXNRWCDCW-CYBMUJFWSA-N |
SMILES isomérico |
COC(=O)C1=CC2=C(C=C1)C(=CN2)[C@H]3CCCCN3 |
SMILES canónico |
COC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCCN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


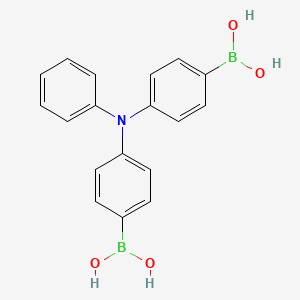

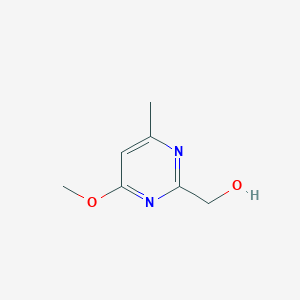
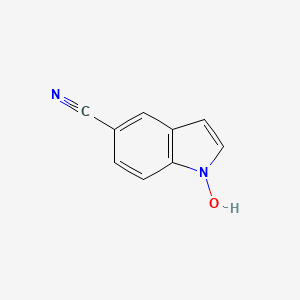
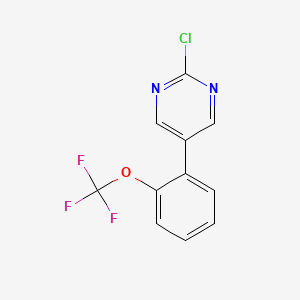
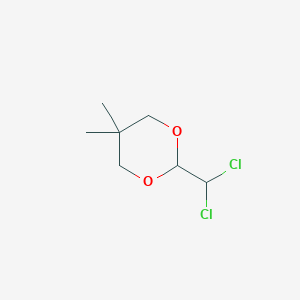
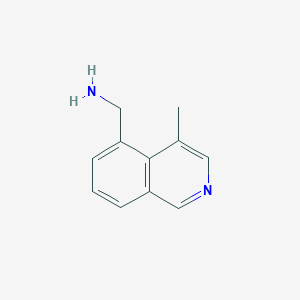
![3-Methyl-5,8-dihydro-1H-pyrazolo[1,2-a]pyridazin-1-one](/img/structure/B13109311.png)
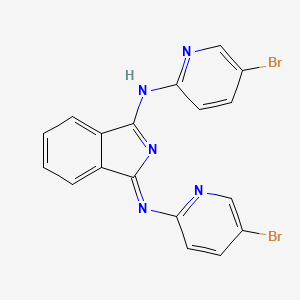
![2-(3-Methyl-1H-1,2,4-triazol-5-yl)-1H-benzo[d]imidazole](/img/structure/B13109317.png)
